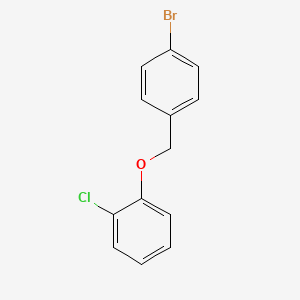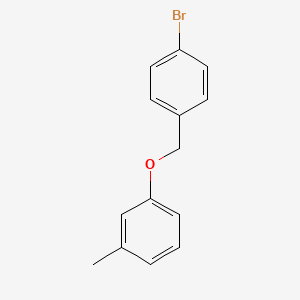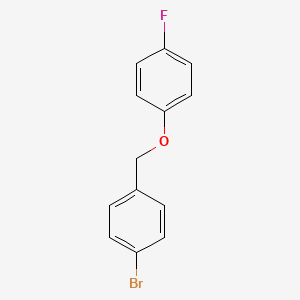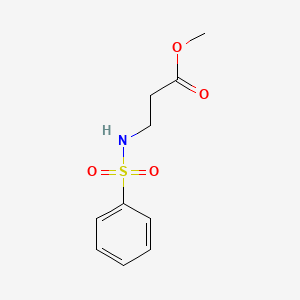
Methyl 3-benzenesulfonamidopropanoate
Descripción general
Descripción
Methyl 3-benzenesulfonamidopropanoate: is a chemical compound with the molecular formula C_9H_11NO_4S. It is a derivative of benzenesulfonic acid and is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with benzenesulfonic acid and propanoic acid.
Reaction Conditions: The reaction involves the esterification of benzenesulfonic acid with propanoic acid in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.
Purification: The product is then purified through recrystallization or distillation to obtain the desired compound.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is produced in batches using large reactors to ensure consistent quality and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form benzenesulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Nucleophiles like ammonia (NH_3) and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Benzenesulfonic acid derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 3-benzenesulfonamidopropanoate is used as an intermediate in the synthesis of more complex organic compounds. Biology: It serves as a reagent in biochemical assays and studies involving sulfonamide derivatives. Medicine: The compound is explored for its potential therapeutic properties in drug development. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Methyl 3-benzenesulfonamidopropanoate exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors, leading to a biological response. The molecular targets and pathways involved are determined by the specific context in which the compound is used.
Comparación Con Compuestos Similares
Methyl 3-aminopropanoate: A related compound with an amino group instead of the sulfonamide group.
Methyl benzenesulfonate: A compound with a similar benzenesulfonic acid derivative but without the propanoate group.
Uniqueness: Methyl 3-benzenesulfonamidopropanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Propiedades
IUPAC Name |
methyl 3-(benzenesulfonamido)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-15-10(12)7-8-11-16(13,14)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLDGFHZWKWNOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNS(=O)(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[6-(3-aminopiperidino)-4-pyrimidinyl]-N,N-dimethylamine](/img/structure/B7857659.png)
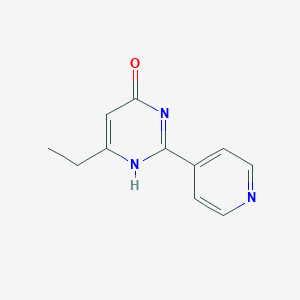
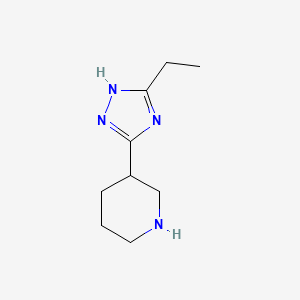
![3-(4-Methoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7857680.png)
![Methyl 2-[4-chloro-2-(4-methoxyphenyl)-6-methyl-5-pyrimidinyl]acetate](/img/structure/B7857687.png)
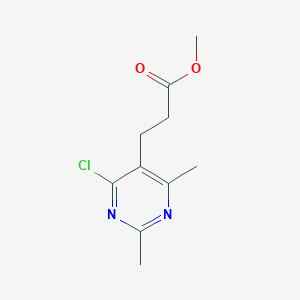
![2-[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanylacetic acid](/img/structure/B7857704.png)



![3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]propan-1-ol](/img/structure/B7857735.png)
